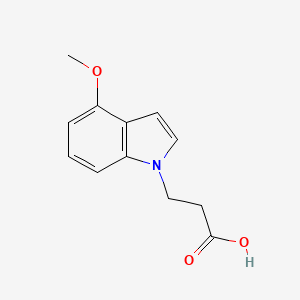

3-(4-methoxy-1H-indol-1-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(4-methoxyindol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-11-4-2-3-10-9(11)5-7-13(10)8-6-12(14)15/h2-5,7H,6,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDAWRKZCUQUIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking the Therapeutic Promise of 3-(4-methoxy-1H-indol-1-yl)propanoic acid: A Technical Guide to Target Identification and Validation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide delineates a comprehensive strategy for the elucidation of the therapeutic potential of the novel compound, 3-(4-methoxy-1H-indol-1-yl)propanoic acid. In the absence of direct preclinical data for this specific molecule, we leverage a structure-based inferential approach, drawing upon the well-documented bioactivities of its core chemical motifs: the indole ring, the N1-propanoic acid side chain, and the C4-methoxy group. Our analysis of structurally analogous compounds, particularly the gut microbiome metabolite Indole-3-propionic acid (IPA) and various methoxyindoles, points towards a high probability of interaction with key cellular signaling pathways implicated in inflammation, metabolic disease, and oncology.

This document serves as a roadmap for the systematic investigation of this compound, commencing with initial target validation and progressing through a cascade of in vitro and in vivo assays. We will detail the scientific rationale behind the selection of primary hypothesized targets, provide robust experimental protocols for their validation, and present a framework for interpreting the resultant data to guide further drug development efforts.

Introduction: Deconstructing the Molecule to Predict its Function

The therapeutic landscape is continually enriched by the exploration of novel chemical entities. This compound presents an intriguing scaffold, combining features of known bioactive molecules. A logical first step in its evaluation is to dissect its structure and hypothesize potential biological targets based on established structure-activity relationships (SAR) of its constituent parts.

-

The Indole Core: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates. Its ability to participate in various non-covalent interactions allows it to bind to a wide array of biological targets.

-

The N1-Propanoic Acid Side Chain: This feature distinguishes our compound from the more extensively studied indole-3-propionic acid (IPA). The positioning of the acidic side chain at the nitrogen atom of the indole ring will significantly influence the molecule's electronic distribution, conformation, and potential protein interactions compared to C3-substituted analogues.

-

The C4-Methoxy Group: Methoxy substitution on the indole ring is known to modulate biological activity. Studies on methoxyindoles have demonstrated their capacity to act as agonists or antagonists of the Aryl Hydrocarbon Receptor (AhR)[1]. This substitution can also influence metabolic stability and pharmacokinetic properties.

Based on these structural components, we can formulate our primary hypotheses for the potential therapeutic targets of this compound.

Primary Hypothesized Therapeutic Targets

Our initial investigation will focus on two high-probability target classes based on the known pharmacology of structurally related indole compounds:

-

Nuclear Receptors: Specifically the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR). IPA is a known ligand for both receptors, which are critical regulators of xenobiotic metabolism, inflammation, and immune responses[2]. The presence of the methoxy group on our target compound further strengthens the rationale for investigating AhR modulation[1].

-

Enzymes Involved in Inflammatory Pathways: The indole scaffold is present in numerous anti-inflammatory agents. We will prioritize the investigation of cytosolic phospholipase A2α (cPLA2α) and 5-lipoxygenase-activating protein (FLAP), as indole-based inhibitors for both targets have been successfully developed[3][4].

The following sections will outline the experimental workflows to validate these hypothesized targets.

Target Validation Workflow: A Phased Approach

We propose a tiered approach to target validation, beginning with in vitro assays to confirm direct interaction and functional modulation, followed by cell-based assays to assess downstream effects, and culminating in in vivo models to evaluate therapeutic efficacy.

Phase 1: In Vitro Target Engagement and Functional Assays

The primary objective of this phase is to determine if this compound directly binds to and modulates the activity of our prioritized targets.

3.1.1. Nuclear Receptor Interactions (AhR and PXR)

-

Ligand Binding Assays:

-

Objective: To determine the binding affinity of the compound to AhR and PXR.

-

Methodology: A competitive binding assay using radiolabeled or fluorescently tagged known ligands for AhR (e.g., [³H]TCDD) and PXR (e.g., [³H]SR12813).

-

Data Output: IC50 values, which can be converted to Ki (inhibition constant) to quantify binding affinity.

-

| Assay | Receptor | Known Ligand | Expected Outcome |

| Competitive Binding | AhR | [³H]TCDD | IC50/Ki |

| Competitive Binding | PXR | [³H]SR12813 | IC50/Ki |

-

Reporter Gene Assays:

-

Objective: To determine if the compound acts as an agonist or antagonist of AhR and PXR.

-

Methodology: Utilize cell lines (e.g., HepG2) transiently or stably transfected with a reporter construct containing the receptor's response element upstream of a luciferase or β-galactosidase gene.

-

Data Output: EC50 (for agonists) or IC50 (for antagonists) values.

-

3.1.2. Enzyme Inhibition Assays (cPLA2α and FLAP)

-

cPLA2α Inhibition Assay:

-

Objective: To measure the direct inhibitory effect of the compound on cPLA2α activity.

-

Methodology: A cell-free assay using recombinant human cPLA2α and a fluorescently labeled phospholipid substrate.

-

Data Output: IC50 value.

-

-

FLAP Activity Assay:

-

Objective: To assess the compound's ability to inhibit FLAP, which is essential for leukotriene synthesis.

-

Methodology: A cell-based assay measuring the production of leukotrienes (e.g., LTB4) in response to a calcium ionophore in human whole blood or isolated neutrophils[4].

-

Data Output: IC50 value.

-

| Assay | Target | Methodology | Expected Outcome |

| Enzyme Activity | cPLA2α | Cell-free fluorescent substrate assay | IC50 |

| Functional | FLAP | Whole-blood LTB4 production assay | IC50 |

Phase 2: Cell-Based Assays for Downstream Functional Effects

Upon confirmation of direct target engagement, the next logical step is to investigate the compound's effects on downstream cellular pathways.

3.2.1. Cytokine Modulation in Immune Cells

-

Objective: To assess the anti-inflammatory potential of the compound.

-

Methodology: Treat peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., macrophages) with an inflammatory stimulus (e.g., LPS) in the presence of varying concentrations of the test compound. Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or multiplex bead arrays.

-

Data Output: Dose-dependent reduction of pro-inflammatory cytokines and/or induction of anti-inflammatory cytokines.

3.2.2. Gene Expression Analysis

-

Objective: To identify changes in gene expression downstream of the primary targets.

-

Methodology: Treat relevant cell lines (e.g., hepatocytes for PXR/AhR, endothelial cells for cPLA2α) with the compound and perform quantitative PCR (qPCR) or RNA-sequencing to analyze the expression of target-responsive genes (e.g., CYP1A1 for AhR, MDR1 for PXR).

-

Data Output: Fold changes in the expression of key downstream genes.

Experimental Workflow for Target Validation

Caption: A tiered workflow for target validation of this compound.

Phase 3: In Vivo Proof-of-Concept Studies

Positive results from in vitro and cell-based assays will warrant progression to in vivo models to assess the therapeutic potential of this compound.

-

Animal Models of Inflammation:

-

Objective: To evaluate the compound's efficacy in reducing inflammation in a living organism.

-

Models:

-

Acute Inflammation: Lipopolysaccharide (LPS)-induced systemic inflammation or carrageenan-induced paw edema in rodents.

-

Chronic Inflammation: Collagen-induced arthritis or dextran sulfate sodium (DSS)-induced colitis in rodents.

-

-

Endpoints: Measurement of inflammatory biomarkers (cytokines, immune cell infiltration) and clinical scores of disease severity.

-

-

Metabolic Disease Models:

-

Objective: To investigate the compound's potential to ameliorate metabolic dysfunction, a known therapeutic area for IPA[5].

-

Models: High-fat diet-induced obesity and insulin resistance in mice.

-

Endpoints: Measurement of body weight, glucose tolerance, insulin sensitivity, and lipid profiles.

-

Signaling Pathway of a Hypothesized Target: AhR

Caption: Hypothesized activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion and Future Directions

This technical guide provides a scientifically grounded framework for the initial exploration of the therapeutic potential of this compound. By systematically investigating its interactions with high-probability targets inferred from its chemical structure, researchers can efficiently navigate the early stages of the drug discovery process. Positive findings in the proposed validation cascade will pave the way for more extensive preclinical development, including pharmacokinetic and toxicological profiling, and ultimately, the design of clinical trials for relevant disease indications. The journey from a novel chemical entity to a therapeutic agent is arduous, but a logical, hypothesis-driven approach, as outlined herein, provides the most robust foundation for success.

References

-

Les-6614. 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. Available from: [Link]

-

Eberle, M., et al. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabete. IU Indianapolis ScholarWorks. Available from: [Link]

-

Abe, Y., et al. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. Available from: [Link]

-

Wang, G., et al. Indole-3-Propionic Acid as a Potential Therapeutic Agent for Sepsis-Induced Gut Microbiota Disturbance. PubMed Central. Available from: [Link]

-

Garg, D., et al. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. PubMed Central. Available from: [Link]

-

Joshi, A., et al. Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. Available from: [Link]

-

Gao, J., et al. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Endocrinology. Available from: [Link]

-

Lorrain, D.S., et al. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation. PubMed. Available from: [Link]

-

Patsnap Synapse. Indole-3-propionic acid. Available from: [Link]

Sources

- 1. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-propionic acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders [frontiersin.org]

An In-depth Technical Guide to the Safety, Hazards, and Handling of 3-(4-methoxy-1H-indol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-methoxy-1H-indol-1-yl)propanoic acid is a specialized organic molecule belonging to the indole derivative family. The indole scaffold is a prominent feature in numerous biologically active compounds and pharmaceuticals, making its derivatives, such as the topic compound, valuable intermediates in drug discovery and medicinal chemistry.[1][2] The presence of the methoxy group on the indole ring and the propanoic acid chain at the nitrogen atom introduces specific chemical properties that influence its reactivity, solubility, and biological activity.[2] Given its likely application in research and development settings where novel molecules with limited safety data are handled, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety.[3]

This guide provides a comprehensive overview of the safety considerations, potential hazards, and recommended handling procedures for this compound. In the absence of a specific Material Safety Data Sheet (MSDS) for this exact compound, this document synthesizes information from structurally related molecules, including indole-3-propionic acid, 4-methoxyindole, and propionic acid, to provide a robust and scientifically grounded safety assessment.

Predicted Hazard Identification and Classification

A definitive hazard classification for this compound is not currently established. However, based on the known hazards of its structural components and related indole derivatives, a precautionary classification is prudent.

Predicted GHS Classification:

Based on the GHS classifications of 4-methoxyindole and propanoic acid, this compound should be handled as a substance with the following potential hazards:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[4][5]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[4][5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[4][5]

Signal Word: Warning[4]

Hazard Pictogram:

GHS07: Exclamation Mark

Hazard Statements:

Precautionary Statements:

A comprehensive set of precautionary statements should be adopted, including:

-

Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364[4][5]

-

Disposal: P501[4]

Toxicological Profile: A Synthesis of Available Data

While specific toxicological data for this compound is not available, an assessment can be made by examining its constituent parts and related analogs.

Indole Moiety: The indole nucleus itself can exhibit toxicity. Some indole derivatives are known to be harmful if swallowed or toxic in contact with skin.

4-Methoxyindole: This structural component is classified as a skin and eye irritant and may cause respiratory irritation.[5] Some methoxyindoles have been studied for their biological activities, including potential blastomogenic (tumor-causing) activity in animal studies, though this is highly dependent on the specific structure and metabolic pathways.[6] Other research has pointed to the antioxidant properties of certain methoxyindoles.[7] Of note, some 4-methoxyindole derivatives have been identified as mutagen precursors in the presence of nitrite.[8]

Propanoic Acid Moiety: Propanoic acid is a corrosive substance that can cause severe skin burns and eye damage.[9] It is also known to cause respiratory irritation.[9] While the propanoic acid in the target molecule is part of a larger, solid compound and not in its free corrosive form, its acidic nature could contribute to irritant effects.

N-Acyl Indoles: The linkage between the indole nitrogen and the propanoic acid moiety forms an N-acyl indole. The reactivity of this bond can vary, but it is a common motif in many pharmaceuticals.[1][10] The stability of this linkage under physiological conditions would influence the compound's metabolic fate and toxicological profile.

Summary of Toxicological Concerns:

| Toxicological Endpoint | Anticipated Hazard for this compound | Rationale |

| Acute Oral Toxicity | Potentially harmful if swallowed. | Based on general toxicity of some indole derivatives. |

| Acute Dermal Toxicity | Potentially harmful in contact with skin. | Based on general toxicity of some indole derivatives. |

| Skin Irritation | Expected to be a skin irritant. | Based on data for 4-methoxyindole and indole-3-propionic acid.[4][5] |

| Eye Irritation | Expected to be a serious eye irritant. | Based on data for 4-methoxyindole and indole-3-propionic acid.[4][5] |

| Respiratory Irritation | May cause respiratory tract irritation. | Based on data for 4-methoxyindole and indole-3-propionic acid.[4][5] |

| Carcinogenicity | Insufficient data for classification. Some methoxyindoles have shown blastomogenic activity in animal studies.[6] | Caution is warranted due to the presence of the methoxyindole moiety. |

| Mutagenicity | Insufficient data for classification. Some 4-methoxyindole derivatives can be mutagenic after nitrosation.[8] | Prudent to avoid conditions that could lead to nitrosation. |

Experimental Protocols for Safe Handling and Emergency Response

Given the anticipated hazards, stringent adherence to safety protocols is essential.

1. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.[7]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[2][11]

-

Skin and Body Protection: A lab coat is required. For larger quantities or when generating dust, additional protective clothing may be necessary.[11]

-

Respiratory Protection: If handling as a powder and dust generation is likely, a NIOSH-approved respirator is recommended.[7]

2. Safe Handling Workflow:

Workflow for Safe Handling of this compound

3. First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4. Accidental Release Measures:

-

Minor Spills (Solid):

-

Ensure proper PPE is worn.

-

Avoid generating dust.

-

Carefully sweep or scoop up the material.

-

Place in a sealed, labeled container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

-

Major Spills:

Fire and Explosion Hazard Data

-

Flammability: The compound is likely a combustible solid, but not highly flammable.[13]

-

Fire-Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: In case of fire, toxic fumes may be released, including carbon oxides and nitrogen oxides.[13]

-

Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective gear to prevent contact with skin and eyes.[13]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[12] Some related compounds are stored at refrigerated temperatures (0-8 °C).[14]

-

Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste.[4]

Conclusion

While specific safety data for this compound is limited, a thorough analysis of its structural components and related compounds allows for a comprehensive hazard assessment. Researchers, scientists, and drug development professionals should handle this compound with the care due to a potentially hazardous chemical, assuming it to be a skin, eye, and respiratory irritant. Adherence to the safe handling protocols, use of appropriate personal protective equipment, and preparedness for emergency situations are critical for mitigating risks in the laboratory. As with any novel compound, it is essential to exercise caution and follow the principles of good laboratory practice.

References

-

MP Biomedicals. (2018, August 22). Safety Data Sheet: Indole-3-Propionic Acid. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: Indole-3-propionic acid. Retrieved from [Link]

-

Du, T., Wei, X., Xu, H., Zhang, X., Fang, R., Yuan, Z., Liang, Z., & Li, Y. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–94. [Link]

-

Sergeeva, T. I., Romanenko, V. I., Malakhova, N. V., Raushenbakh, M. O., & Suvorov, N. N. (1985). [Blastomogenic activity of biogenic methoxyindoles]. Voprosy Onkologii, 31(8), 73–78. [Link]

-

Reyes-Gonzales, M. C., Esteban-Zubero, E., Lopez-Pingarron, L., Soria, M. S., Pereboom, D., Tan, D. X., & Reiter, R. J. (2019). Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane. Melatonin Research, 2(1), 161-174. [Link]

-

Du, T., Wei, X., Xu, H., Zhang, X., Fang, R., Yuan, Z., Liang, Z., & Li, Y. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. ResearchGate. [Link]

-

Du, T., Wei, X., Xu, H., Zhang, X., Fang, R., Yuan, Z., Liang, Z., & Li, Y. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94. [Link]

-

Falcón, J., Besseau, L., Fuentès, M., & Coon, S. L. (1996). Secretion of the methoxyindoles melatonin, 5-methoxytryptophol, 5-methoxyindoleacetic acid, and 5-methoxytryptamine from trout pineal organs in superfusion culture: effects of light intensity. General and Comparative Endocrinology, 101(3), 339–350. [Link]

-

Wakabayashi, K., Nagao, M., Ochiai, M., Tahira, T., Yamaizumi, Z., & Sugimura, T. (1985). 4-Methoxyindole derivatives as nitrosable precursors of mutagens in Chinese cabbage. Mutation Research, 143(1-2), 17–21. [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

-

Gitto, R., Tan, D. X., Reiter, R. J., Karbownik, M., Sgrò, L., & Chimirri, A. (2001). Oxidation of melatonin and its catabolites, N1-acetyl-N 2-formyl-5-methoxykynuramine and N1-acetyl-5-methoxykynuramine, by activated leukocytes. ResearchGate. [Link]

-

Konakchieva, M. I., & Tchekmedjiev, N. B. (1995). Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells. International Journal of Immunopharmacology, 17(8), 683–690. [Link]

-

Du, T., Wei, X., Xu, H., Zhang, X., Fang, R., Yuan, Z., Liang, Z., & Li, Y. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed. [Link]

-

PubChem. (n.d.). 3-[2-(4-methoxyphenyl)-1h-indol-3-yl]propanoic acid. Retrieved from [Link]

-

DrugMAP. (n.d.). Details of the Drug: 3-(5-methoxy-1H-indol-3-yl)propanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-1H-indole. Retrieved from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. chemimpex.com [chemimpex.com]

- 3. biosynth.com [biosynth.com]

- 4. mpbio.com [mpbio.com]

- 5. 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. [Blastomogenic activity of biogenic methoxyindoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-Methoxyindole derivatives as nitrosable precursors of mutagens in Chinese cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective effect of methoxyindoles on the lymphocyte proliferation and melatonin binding to activated human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. carlroth.com [carlroth.com]

- 14. chemimpex.com [chemimpex.com]

3-(4-methoxy-1H-indol-1-yl)propanoic acid literature review

An In-Depth Technical Guide to 3-(4-methoxy-1H-indol-1-yl)propanoic acid: Synthesis, Characterization, and Therapeutic Potential

Authored by: A Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring at various positions allows for the fine-tuning of its biological activity. This technical guide provides a comprehensive overview of this compound, a novel N-alkylated indole derivative. While direct literature on this specific molecule is sparse, this guide extrapolates from established chemical principles and the known bioactivities of related compounds to propose a robust synthetic route, detailed characterization methods, and a rationale for its potential therapeutic applications. This document is intended for researchers and drug development professionals interested in novel indole-based compounds.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, present in a vast array of biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can interact with biological targets with high affinity and specificity.

4-Methoxyindole, the starting material for the synthesis of our target compound, is a valuable building block in the synthesis of various pharmaceuticals. It has been utilized in the preparation of anticancer agents, inhibitors of HIV-1 integrase, and compounds targeting neurological disorders.[1] The methoxy group at the 4-position of the indole ring can influence the molecule's overall electronic properties and metabolic stability, making it an attractive starting point for drug discovery programs.

This guide focuses on this compound, a derivative of 4-methoxyindole bearing a propanoic acid moiety at the N1 position. N-alkylation of indoles is a common strategy to modulate their physicochemical and pharmacological properties. The introduction of a carboxylic acid-containing side chain can enhance solubility, provide a handle for further derivatization, and introduce new interactions with biological targets.

Proposed Synthesis and Characterization

Given the lack of a specific published synthesis for this compound, a reliable synthetic route can be proposed based on well-established N-alkylation methodologies for indoles.[2][3][4]

Retrosynthetic Analysis

A straightforward retrosynthetic analysis suggests that the target molecule can be prepared via the N-alkylation of 4-methoxyindole with a suitable three-carbon electrophile bearing a carboxylic acid or a precursor group.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available 1-methoxy-2-methyl-3-nitrobenzene, as detailed in established protocols for the synthesis of 4-methoxyindole.[5] The subsequent N-alkylation is a critical step to introduce the propanoic acid side chain.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Methoxyindole

A detailed procedure for the synthesis of 4-methoxyindole from 1-methoxy-2-methyl-3-nitrobenzene has been previously described.[5] This typically involves the reaction with N,N-dimethylformamide dimethyl acetal and pyrrolidine, followed by a reductive cyclization using activated zinc in acetic acid.[5]

Step 2: N-Alkylation of 4-Methoxyindole

-

Deprotonation: To a solution of 4-methoxyindole (1.0 eq) in a dry, aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a suitable base (e.g., sodium hydride (NaH), 1.1 eq, or potassium carbonate (K2CO3), 2.0 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) or for a designated period (e.g., 1 hour) to ensure the formation of the indole anion.

-

Alkylation: A solution of 3-bromopropanoic acid (1.2 eq) in the same dry solvent is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is acidified with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. Characteristic signals for the indole ring protons and carbons, the methoxy group, and the propanoic acid side chain are expected.[6][7][8][9][10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the target compound.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond (disappearance from starting material), C=O of the carboxylic acid, and C-O stretching of the methoxy group.[6][7]

-

Purity Analysis: The purity of the final compound should be determined by High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available (to be determined experimentally) |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous basic solutions. |

| pKa | Estimated to be around 4.5-5.0 for the carboxylic acid. |

Potential Biological Activities and Therapeutic Applications

While no specific biological data exists for this compound, the known activities of structurally similar indole-propanoic acid derivatives provide a strong rationale for its potential therapeutic applications.

Rationale for Biological Screening

-

Anti-inflammatory and Immunomodulatory Effects: Indole-3-propionic acid (IPA), a metabolite of tryptophan produced by the gut microbiota, has demonstrated anti-inflammatory properties by inhibiting the synthesis of proinflammatory cytokines.[11] It has also been shown to modulate the balance of T regulatory and T helper 17 cells, which could be beneficial in autoimmune diseases and hypertension.[12]

-

Anticancer Potential: Many indole derivatives exhibit potent anticancer activity. The structural similarity to known GPR17 agonists, a receptor implicated in glioblastoma, suggests a potential application in this area.[13][14][15][16][17]

-

Metabolic Disorders: Some indole derivatives act as selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators, which are important targets for the treatment of type 2 diabetes.[18][19][20][21] IPA itself has been shown to improve glucose metabolism in animal models.[22]

-

Aryl Hydrocarbon Receptor (AhR) Modulation: Indole derivatives are known to interact with the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses and intestinal barrier function.[23]

Proposed Biological Screening Cascade

A systematic approach is recommended to evaluate the biological potential of this compound.

Caption: Proposed biological screening cascade for this compound.

Conclusion

This compound represents a novel and synthetically accessible indole derivative with significant potential for drug discovery. Based on the biological activities of related compounds, it is a promising candidate for investigation as an anti-inflammatory, anticancer, or metabolic-modulating agent. The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined characterization and biological screening workflows provide a clear path for the comprehensive evaluation of this compound. This technical guide serves as a foundational document to encourage further research and development of this and other N-alkylated indole derivatives.

References

- Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.

-

ResearchGate. (n.d.). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Retrieved January 26, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Preclinical Validation of Novel Indole Derivatives as a GPR17 Agonist for Glioblastoma Treatment. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (2021). Synthesis and Preclinical Validation of Novel Indole Derivatives as a GPR17 Agonist for Glioblastoma Treatment. Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

-

Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Retrieved January 26, 2026, from [Link]

-

RSC Publishing. (n.d.). N-alkylation of indole and pyrroles in dimethyl sulphoxide. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2002). N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. Retrieved January 26, 2026, from [Link]

-

PubMed. (2010). Synthesis and biological activities of novel indole derivatives as potent and selective PPARgamma modulators. Retrieved January 26, 2026, from [Link]

-

National Institutes of Health. (2023). Indole Propionic Acid Increases T Regulatory Cells and Decreases T Helper 17 Cells and Blood Pressure in Mice with Salt-Sensitive Hypertension. Retrieved January 26, 2026, from [Link]

-

RSC Publishing. (2022). Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (n.d.). THE SYNTHESIS AND REACTIONS OF METHOXYINDOLE COMPOUNDS. The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]

-

PubMed. (2021). Synthesis and Preclinical Validation of Novel Indole Derivatives as a GPR17 Agonist for Glioblastoma Treatment. Retrieved January 26, 2026, from [Link]

-

MDPI. (2024). Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells. Retrieved January 26, 2026, from [Link]

-

Semantic Scholar. (2005). Selective PPARγ modulators with improved pharmacological profiles. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Indole-derived GPR17 ligands. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (2023). Late-Stage N-Alkenylative Modifications of Indolic Scaffolds with Propiolates: Toward Bisconjugation and Macrocyclization. Organic Letters. Retrieved January 26, 2026, from [Link]

-

PubMed. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. Retrieved January 26, 2026, from [Link]

-

National Institutes of Health. (n.d.). Late-Stage N‑Alkenylative Modifications of Indolic Scaffolds with Propiolates: Toward Bisconjugation and Macrocyclization. Retrieved January 26, 2026, from [Link]

-

National Institutes of Health. (n.d.). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Retrieved January 26, 2026, from [Link]

-

LOCKSS. (1984). A PRACTICAL ONE POT SYNTHESIS OF 4-ALKOXY-3-FORMYLINDOLES. HETEROCYCLES, Vol. 22, No 4. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (2018). 3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). The microbial metabolite indole-3-propionic acid improves glucose metabolism in rats, but does not affect behaviour. Retrieved January 26, 2026, from [Link]

-

Frontiers. (2023). The gut–bone axis: mechanisms through which oleic acid regulates bone metabolism and its potential in preventing and treating osteoporosis. Retrieved January 26, 2026, from [Link]

-

YouTube. (2023). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Crystal structures of indole containing PPARγ partial agonists. Retrieved January 26, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 3. N-alkylation of indole and pyrroles in dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. rsc.org [rsc.org]

- 9. 4-Methoxyindole(4837-90-5) 1H NMR [m.chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indole Propionic Acid Increases T Regulatory Cells and Decreases T Helper 17 Cells and Blood Pressure in Mice with Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Preclinical Validation of Novel Indole Derivatives as a GPR17 Agonist for Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and Preclinical Validation of Novel Indole Derivatives as a GPR17 Agonist for Glioblastoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and biological activities of novel indole derivatives as potent and selective PPARgamma modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | The gut–bone axis: mechanisms through which oleic acid regulates bone metabolism and its potential in preventing and treating osteoporosis [frontiersin.org]

Methodological & Application

Synthesis of 3-(4-methoxy-1H-indol-1-yl)propanoic acid: An Application Note and Protocol

Abstract

This comprehensive guide details the synthesis of 3-(4-methoxy-1H-indol-1-yl)propanoic acid, a valuable building block in medicinal chemistry and drug discovery. We present two robust and efficient synthetic routes commencing from 4-methoxyindole: a classical N-alkylation pathway and a base-catalyzed Michael addition. Both methodologies converge on the intermediate, ethyl 3-(4-methoxy-1H-indol-1-yl)propanoate, which is subsequently hydrolyzed to yield the target carboxylic acid. This document provides detailed, step-by-step protocols, discusses the rationale behind experimental choices, and outlines methods for purification and characterization, ensuring scientific integrity and reproducibility for researchers in organic synthesis and drug development.

Introduction

Indole-3-propanoic acid derivatives are a significant class of compounds in pharmaceutical research, exhibiting a range of biological activities. The strategic placement of substituents on the indole nucleus allows for the fine-tuning of their pharmacological profiles. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to neuroprotective agents and cannabinoid receptor ligands. The methoxy group at the 4-position of the indole ring can influence the molecule's electronic properties and metabolic stability, making it an attractive scaffold for further chemical exploration.

This application note provides two distinct and reliable synthetic strategies for the preparation of this compound, designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Synthetic Strategies and Rationale

The synthesis of this compound is approached via a two-step sequence. The initial step focuses on the formation of the ethyl ester intermediate, ethyl 3-(4-methoxy-1H-indol-1-yl)propanoate, through either N-alkylation or a Michael addition. The choice between these two methods may depend on the availability of starting materials and the desired reaction conditions. The subsequent step involves the hydrolysis of the ester to the final carboxylic acid.

Visualizing the Synthetic Workflow

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Characterization of the final product should be performed using ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.

| Reagent/Solvent | Supplier | Grade |

| 4-Methoxyindole | Commercial Sources | ≥98% |

| Ethyl 3-bromopropanoate | Commercial Sources | ≥98% |

| Ethyl acrylate | Commercial Sources | ≥99% (inhibited) |

| Sodium hydride (60% in oil) | Commercial Sources | Reagent grade |

| Potassium hydroxide | Commercial Sources | ACS reagent |

| Anhydrous N,N-dimethylformamide (DMF) | Commercial Sources | Anhydrous, ≥99.8% |

| Anhydrous Dimethyl sulfoxide (DMSO) | Commercial Sources | Anhydrous, ≥99.9% |

| Ethanol (absolute) | Commercial Sources | ≥99.5% |

| Diethyl ether | Commercial Sources | ACS reagent |

| Ethyl acetate | Commercial Sources | ACS reagent |

| Hexanes | Commercial Sources | ACS reagent |

| Hydrochloric acid (concentrated) | Commercial Sources | ACS reagent |

| Sodium sulfate (anhydrous) | Commercial Sources | ACS reagent |

Step 1: Synthesis of Ethyl 3-(4-methoxy-1H-indol-1-yl)propanoate

Method A: N-Alkylation

This method utilizes a strong base to deprotonate the indole nitrogen, followed by nucleophilic attack on ethyl 3-bromopropanoate.[1]

Protocol:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous hexanes to remove the mineral oil.

-

Carefully add anhydrous N,N-dimethylformamide (DMF) to the flask to create a slurry.

-

Cool the flask to 0 °C in an ice bath.

-

Dissolve 4-methoxyindole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride slurry over 15-20 minutes.

-

Allow the mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.

-

Add ethyl 3-bromopropanoate (1.1 eq.) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford ethyl 3-(4-methoxy-1H-indol-1-yl)propanoate as an oil or low-melting solid.

Method B: Aza-Michael Addition

This protocol involves the base-catalyzed conjugate addition of 4-methoxyindole to ethyl acrylate. This method avoids the use of strong bases like sodium hydride.[2][3]

Protocol:

-

To a round-bottom flask, add 4-methoxyindole (1.0 eq.), ethyl acrylate (1.5 eq.), and a catalytic amount of a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq.) in a suitable solvent like acetonitrile or without a solvent.

-

Heat the reaction mixture to 60-80 °C and stir for 24-48 hours. The reaction can also be performed under microwave irradiation to reduce reaction times.[3]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid to remove the DBU catalyst.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield ethyl 3-(4-methoxy-1H-indol-1-yl)propanoate.

Step 2: Hydrolysis of Ethyl 3-(4-methoxy-1H-indol-1-yl)propanoate

This step involves the saponification of the ester to the corresponding carboxylate salt, followed by acidification to yield the final product.[4]

Protocol:

-

Dissolve the ethyl 3-(4-methoxy-1H-indol-1-yl)propanoate (1.0 eq.) from Step 1 in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Add potassium hydroxide (3.0 eq.) to the solution and heat the mixture to reflux for 2-4 hours.

-

Monitor the disappearance of the starting ester by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Purification and Characterization

Purification

The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a product of high purity.[5]

Characterization Data (Predicted)

The following are predicted NMR spectral data for the final product. Actual chemical shifts may vary depending on the solvent and concentration.[6][7][8]

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.10 (s, 1H, -COOH)

-

δ 7.20 (d, J = 8.0 Hz, 1H, Ar-H)

-

δ 7.10 (t, J = 8.0 Hz, 1H, Ar-H)

-

δ 6.95 (d, J = 2.5 Hz, 1H, Ar-H)

-

δ 6.50 (d, J = 8.0 Hz, 1H, Ar-H)

-

δ 6.40 (d, J = 2.5 Hz, 1H, Ar-H)

-

δ 4.35 (t, J = 7.0 Hz, 2H, N-CH₂)

-

δ 3.80 (s, 3H, -OCH₃)

-

δ 2.70 (t, J = 7.0 Hz, 2H, -CH₂-COOH)

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 173.5 (-COOH)

-

δ 154.0 (C-4)

-

δ 137.0 (C-7a)

-

δ 128.5 (C-2)

-

δ 122.0 (C-6)

-

δ 116.0 (C-3a)

-

δ 105.0 (C-5)

-

δ 100.5 (C-3)

-

δ 99.0 (C-7)

-

δ 55.0 (-OCH₃)

-

δ 45.0 (N-CH₂)

-

δ 34.0 (-CH₂-COOH)

Mass Spectrometry (ESI-MS):

-

Calculated for C₁₂H₁₃NO₃: 219.0895

-

Found: [M+H]⁺ = 220.0968; [M-H]⁻ = 218.0823

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

3400-2500 (broad, O-H stretch of carboxylic acid)

-

2920, 2850 (C-H stretch)

-

1700 (C=O stretch of carboxylic acid)

-

1610, 1580, 1490 (C=C aromatic stretch)

-

1250 (C-O stretch of aryl ether)

Conclusion

This application note provides two effective and reproducible methods for the synthesis of this compound. The choice between N-alkylation and Michael addition for the formation of the key ester intermediate allows for flexibility in experimental design. The subsequent hydrolysis protocol is straightforward and generally high-yielding. The detailed procedures and characterization data provided herein should serve as a valuable resource for researchers engaged in the synthesis of indole-based compounds for pharmaceutical and chemical research.

References

-

M. D. P. I. (MDPI). (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]

-

Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

-

DiVA portal. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

-

ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- Google Patents. (n.d.). Terephthalic acid purification process.

-

National Institutes of Health. (n.d.). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Retrieved from [Link]

-

PSE Community.org. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent effect in H-1 NMR spectra of 3 '-hydroxy-4 '-methoxy isoflavonoids from Astragalus membranaceus var. mongholicus. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

-

Repositori Digital de la Universitat de Barcelona. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Application Notes & Experimental Protocols: 3-(4-Methoxy-1H-indol-1-yl)propanoic Acid

Document ID: AN-MIPA-2026-01

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" found in a multitude of clinically significant agents.[1] This document provides a detailed guide for researchers exploring the therapeutic potential of a specific synthetic derivative, 3-(4-methoxy-1H-indol-1-yl)propanoic acid . While direct biological data for this compound is nascent, its structural similarity to known bioactive molecules—such as the neuroprotective gut microbiome metabolite Indole-3-propionic acid (IPA)—suggests a strong rationale for investigating its utility.[2][3][4] We present a series of robust, validated experimental protocols to systematically evaluate its potential antioxidant, anti-inflammatory, and cytotoxic activities. These protocols are designed not merely as procedural steps but as self-validating systems to ensure data integrity and reproducibility, empowering researchers to unlock the therapeutic promise of this novel indole derivative.

Introduction: The Scientific Rationale

The indole ring system is a recurring motif in molecules that modulate critical biological pathways. From the essential amino acid tryptophan to complex alkaloids, indoles exhibit a remarkable capacity to interact with diverse protein targets.[2] Recent research has increasingly focused on indole-propanoic acid derivatives. For instance, Indole-3-propionic acid (IPA), a metabolite produced by the gut bacterium Clostridium sporogenes, is a potent radical scavenger and has demonstrated neuroprotective effects, highlighting its therapeutic potential.[2][3][4] Furthermore, various indole derivatives have been developed as inhibitors of signaling pathways implicated in cancer, such as the Hedgehog signaling pathway, or as antiviral agents.[5][6]

The subject of this guide, This compound , possesses two key structural features that warrant investigation:

-

The Indole-1-propanoic Acid Core: Unlike the more commonly studied Indole-3-propanoic acid, the propanoic acid moiety is attached at the N1 position of the indole ring. This unique orientation alters the molecule's spatial geometry and electronic distribution, potentially leading to novel target interactions.

-

The 4-Methoxy Group: The methoxy substitution on the benzene portion of the indole ring can significantly influence the molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic properties.

Based on this structural analysis and the established activities of related compounds, we hypothesize that this compound is a prime candidate for screening in assays related to oxidative stress, inflammation, and oncology.

Foundational Protocols: Compound Handling and Characterization

Prior to biological evaluation, ensuring the purity and stability of the test compound is paramount.

Protocol: Stock Solution Preparation and Storage

Causality: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for most organic molecules intended for biological assays. However, high concentrations of DMSO can be toxic to cells. Therefore, protocols must be designed to minimize the final DMSO concentration in the assay medium, typically to ≤0.5%.

Step-by-Step Methodology:

-

Accurately weigh 10 mg of this compound (M.W. = 219.23 g/mol ) using an analytical balance.

-

In a sterile 1.5 mL microcentrifuge tube, dissolve the compound in high-purity, anhydrous DMSO to create a 10 mM stock solution. For 10 mg, this requires adding approximately 4.56 mL of DMSO.

-

Vortex thoroughly for 2-3 minutes until the solution is clear and no particulate matter is visible.

-

Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile, light-protective microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for short-term storage (1-3 months) or at -80°C for long-term storage (>3 months).

Quality Control Data

| Parameter | Specification | Method |

| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Identity | Conforms to structure | ¹H-NMR, LC-MS |

| Solubility (DMSO) | ≥10 mM | Visual Inspection |

| Appearance | White to off-white solid | Visual Inspection |

Application I: Evaluation of Antioxidant Activity

Scientific Rationale: Oxidative stress is a key pathological driver in numerous diseases. Indole derivatives, particularly those related to IPA, are known radical scavengers. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to assess the free radical scavenging capacity of a compound. DPPH is a stable free radical that, upon accepting an electron or hydrogen radical, becomes a stable diamagnetic molecule, resulting in a color change from violet to yellow, which can be quantified spectrophotometrically.

Experimental Workflow: DPPH Radical Scavenging Assay

Caption: Workflow for the DPPH antioxidant assay.

Protocol: DPPH Radical Scavenging

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH solution in methanol. Protect from light.

-

Prepare a series of dilutions of this compound from the 10 mM DMSO stock into methanol. A typical concentration range would be 1000, 500, 250, 125, 62.5, 31.25, and 15.6 µM.

-

Prepare a positive control (e.g., Ascorbic acid) using the same dilution scheme.

-

Methanol serves as the negative control/blank.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of each compound dilution, positive control dilution, or methanol blank to triplicate wells.

-

Add 150 µL of the 0.1 mM DPPH solution to all wells.

-

Mix gently by pipetting.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % Inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) using non-linear regression analysis.

-

Application II: Evaluation of Anti-inflammatory Activity

Scientific Rationale: The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of pro-inflammatory responses. Many anti-inflammatory drugs act by inhibiting iNOS or related inflammatory pathways. The Griess assay provides a simple and sensitive method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In this protocol, murine macrophages (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce iNOS expression and NO production. The ability of the test compound to reduce nitrite levels in the culture medium is a direct measure of its potential anti-inflammatory effect.

Protocol: Nitric Oxide Inhibition in LPS-Stimulated Macrophages

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

The next day, remove the old medium.

-

Add 100 µL of fresh medium containing serial dilutions of this compound. Ensure the final DMSO concentration is below 0.5%. Include wells for a vehicle control (DMSO only) and a positive control (e.g., L-NAME, a known iNOS inhibitor).

-

Pre-incubate the cells with the compound for 1 hour.

-

-

LPS Stimulation:

-

Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the unstimulated control wells).

-

Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

-

Griess Assay for Nitrite Measurement:

-

After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

-

Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 540 nm.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in each sample and determine the % inhibition of NO production relative to the LPS-stimulated vehicle control.

-

Crucial Control: Perform a parallel MTT or similar viability assay to ensure that the observed reduction in NO is not due to compound-induced cytotoxicity.

-

Application III: Evaluation of Anticancer Activity

Scientific Rationale: The indole scaffold is present in numerous anticancer agents that act via diverse mechanisms, including tubulin polymerization inhibition and kinase inhibition. A fundamental first step in evaluating a novel compound's anticancer potential is to assess its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.

Experimental Logic: Cytotoxicity Screening

Caption: Logical flow for MTT-based cytotoxicity screening.

Protocol: MTT Cell Viability Assay

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest exponentially growing cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).

-

Seed cells into a 96-well plate at an empirically determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare 2X serial dilutions of the test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate for 72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.

-

Incubate for an additional 4 hours. Viable cells will form purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.

-

Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the % viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial characterization of This compound . Positive results in these primary screens would justify advancing the compound to more complex secondary assays. For example, confirmed antioxidant activity could lead to cellular reactive oxygen species (ROS) assays. Potent anti-inflammatory effects would warrant investigation into specific cytokine inhibition (e.g., TNF-α, IL-6) via ELISA. Confirmed cytotoxicity would trigger mechanism-of-action studies, such as cell cycle analysis, apoptosis assays, or kinase profiling. This systematic approach ensures that research efforts are built upon a foundation of high-quality, reproducible data, paving the way for potential new therapeutic discoveries.

References

-

Tryptophan - Wikipedia. Wikipedia. [Link]

-

A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed. [Link]

-

Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. PubMed. [Link]

-

3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. [Link]

-

Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabete. IU Indianapolis ScholarWorks. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. ResearchGate. [Link]

-

Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. [Link]

-

Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. PubMed. [Link]

-

Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. PMC - PubMed Central. [Link]

-

An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. MDPI. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Tryptophan - Wikipedia [en.wikipedia.org]

- 3. Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Evaluation of 3-(4-methoxy-1H-indol-1-yl)propanoic acid

Introduction: Unveiling the Therapeutic Potential of a Novel Indole Derivative

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities. Derivatives of indolepropanoic acid, such as the well-studied gut microbiome metabolite Indole-3-propionic acid (IPA), have demonstrated compelling neuroprotective, anti-inflammatory, and antioxidant properties.[1][2][3] These effects are mediated through various mechanisms, including the activation of nuclear receptors like the pregnane X receptor (PXR), modulation of inflammatory signaling pathways such as NF-κB, and direct scavenging of reactive oxygen species.[3][4]

This document provides a comprehensive guide for the in vitro characterization of a novel derivative, 3-(4-methoxy-1H-indol-1-yl)propanoic acid . The strategic placement of a methoxy group on the indole ring may significantly influence its pharmacokinetic and pharmacodynamic properties. The following protocols are designed to systematically evaluate its biological activities, starting from target engagement and progressing to functional cellular assays that probe its anti-inflammatory, antioxidant, and neuroprotective potential.

Part 1: Foundational Assays - Target Engagement and Cytotoxicity

Before delving into specific functional assays, it is crucial to confirm that this compound interacts with intracellular targets and to determine its cytotoxicity profile to establish appropriate concentration ranges for subsequent experiments.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Scientific Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement in a cellular environment.[5][6][7] The principle is based on the ligand-induced thermal stabilization of a target protein.[7] Binding of the compound to its target protein increases the protein's resistance to heat-induced denaturation. By measuring the amount of soluble protein remaining after a heat shock, we can infer direct binding of the compound to its intracellular target(s).

Experimental Workflow:

Caption: NF-κB signaling pathway and potential inhibition.

Protocol:

-

Cell Culture: Plate HEK293T cells stably expressing an NF-κB-luciferase reporter construct in a 96-well white, clear-bottom plate.

-

Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), and incubate for 6-8 hours. [8]4. Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer. [9][10]5. Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein content. Calculate the percent inhibition of NF-κB activity relative to the stimulated vehicle control.

In Vitro COX-2 Inhibition Assay

Scientific Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins. [11]Selective inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). This fluorometric assay measures the peroxidase activity of COX-2, which is coupled to the generation of a fluorescent product. [11][12] Protocol:

-

Reagent Preparation: Prepare assay buffer, COX probe, cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical). [11][13]2. Inhibitor Incubation: In a 96-well plate, add assay buffer, COX-2 enzyme, and varying concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Incubate for 10-15 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding a mixture of the COX probe and arachidonic acid.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) every minute for 15-30 minutes using a microplate reader. [11]5. Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Data Presentation: Anti-inflammatory Activity

| Assay | Endpoint | This compound (Value ± SD) | Positive Control (Value ± SD) |

| NF-κB Reporter Assay | IC50 (µM) | 15.2 ± 2.1 | Parthenolide (1.8 ± 0.3 µM) |

| COX-2 Inhibition | IC50 (µM) | 25.8 ± 3.5 | Celecoxib (0.5 ± 0.1 µM) |

Part 3: Assessment of Antioxidant and Neuroprotective Effects

Oxidative stress is a major contributor to cellular damage and is implicated in neurodegenerative diseases. [14]The antioxidant capacity of a compound can be evaluated through its ability to scavenge free radicals directly or to protect cells from oxidative damage. [15]

DPPH Radical Scavenging Assay

Scientific Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound. [16]DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of color. [16] Protocol:

-

Reaction Setup: In a 96-well plate, add 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM) to 100 µL of various concentrations of this compound. Use ascorbic acid or Trolox as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. [16]4. Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Neuroprotection Assay in a Cellular Model of Oxidative Stress

Scientific Rationale: This cell-based assay evaluates the ability of the compound to protect neuronal cells from oxidative stress-induced cell death. Human neuroblastoma SH-SY5Y cells are commonly used for this purpose. Oxidative stress is induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). Cell viability is then assessed to quantify the protective effect.

Experimental Workflow:

Caption: Workflow for the neuroprotection assay.

Protocol:

-

Cell Culture: Plate SH-SY5Y cells in a 96-well plate and allow them to differentiate (e.g., with retinoic acid) if required.

-

Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 2-4 hours.

-

Oxidative Insult: Expose the cells to a pre-determined concentration of H₂O₂ (e.g., 100-200 µM) for 24 hours. Include a control group with no H₂O₂ and a group with H₂O₂ and vehicle.

-